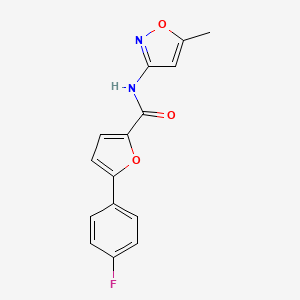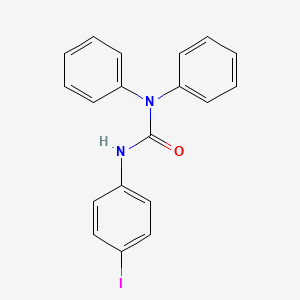![molecular formula C13H15FN4O2S B12129293 Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12129293.png)
Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[4-amino-5-(4-fluorophényl)-1,2,4-triazol-3-ylthio]acétate de méthylethyle est un composé organique synthétique qui appartient à la classe des dérivés de triazole. Ce composé se caractérise par la présence d'un cycle triazole, connu pour ses diverses activités biologiques et ses applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[4-amino-5-(4-fluorophényl)-1,2,4-triazol-3-ylthio]acétate de méthylethyle implique généralement les étapes suivantes :
Formation du cycle triazole : Le cycle triazole est formé par une réaction de cyclisation impliquant des dérivés d'hydrazine et des précurseurs appropriés.
Introduction du groupe fluorophényle : Le groupe fluorophényle est introduit par une réaction de substitution nucléophile.
Formation de l'ester thiolique : La dernière étape implique la formation de la liaison ester thiolique par des réactions d'estérification.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter efficacement les réactions.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[4-amino-5-(4-fluorophényl)-1,2,4-triazol-3-ylthio]acétate de méthylethyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amino.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents substituants sur le cycle triazole.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les halogénoalcanes ou les amines sont utilisés en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de triazole substitués, qui peuvent présenter différentes activités biologiques.
Applications De Recherche Scientifique
Le 2-[4-amino-5-(4-fluorophényl)-1,2,4-triazol-3-ylthio]acétate de méthylethyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteur.
Industrie : Le composé peut être utilisé dans la production d'agrochimiques et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action du 2-[4-amino-5-(4-fluorophényl)-1,2,4-triazol-3-ylthio]acétate de méthylethyle implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut se lier aux enzymes ou aux récepteurs, inhibant leur activité ou modulant leur fonction. Cette interaction peut perturber les voies biologiques, conduisant aux effets thérapeutiques souhaités.
Mécanisme D'action
The mechanism of action of Methylethyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Flufenacet : Un herbicide sélectif avec une structure de triazole similaire.
Rosuvastatine : Un médicament hypolipidémiant qui contient également un groupe fluorophényle.
Unicité
Le 2-[4-amino-5-(4-fluorophényl)-1,2,4-triazol-3-ylthio]acétate de méthylethyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des activités biologiques et une réactivité chimique distinctes.
Propriétés
Formule moléculaire |
C13H15FN4O2S |
|---|---|
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
propan-2-yl 2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H15FN4O2S/c1-8(2)20-11(19)7-21-13-17-16-12(18(13)15)9-3-5-10(14)6-4-9/h3-6,8H,7,15H2,1-2H3 |
Clé InChI |
NOIMPCHNADQSPR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12129222.png)


![Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12129247.png)
![(2Z)-6-[(4-chlorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12129251.png)
![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12129254.png)




![N-(2-methylphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12129280.png)
![1-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-phenylurea](/img/structure/B12129285.png)
![4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12129286.png)
![1-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B12129298.png)
